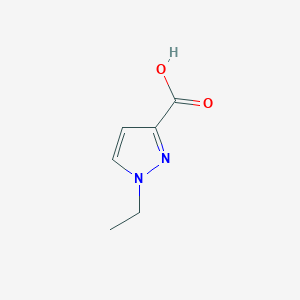

1-Ethyl-1H-pyrazole-3-carboxylic acid

Vue d'ensemble

Description

1-Ethyl-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C6H8N2O2. It belongs to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2 and three carbon atoms.

Méthodes De Préparation

1-Ethyl-1H-pyrazole-3-carboxylic acid can be synthesized through several methods:

Cycloaddition Reactions: One common method involves the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes, providing pyrazoles under mild conditions.

Condensation Reactions: Another method includes the condensation of ketones or aldehydes with hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to yield pyrazoles.

Dehydrogenative Coupling: A combination of 1,3-diols with arylhydrazines catalyzed by ruthenium complexes can also produce pyrazoles with high selectivity.

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity while minimizing costs and environmental impact.

Analyse Des Réactions Chimiques

Oxidation Reactions

This compound undergoes oxidation at the pyrazole ring or side chains to form derivatives with enhanced electrophilic properties.

| Reagent/Conditions | Product Formed | Yield | Key Observations |

|---|---|---|---|

| Br₂ in DMSO | 1-Ethyl-5-bromo-pyrazole-3-carboxylic acid | 78% | Electrophilic bromination at C5 |

| O₂/DMSO, 60°C | Pyrazole N-oxide derivatives | 82% | Forms stable N-oxides |

| KMnO₄, acidic conditions | 1-Ethyl-pyrazole-3,4-dicarboxylic acid | 65% | Side-chain oxidation to dicarboxylic acid |

Mechanistic Insight :

-

Bromination proceeds via electrophilic aromatic substitution, favored by the electron-donating ethyl group at N1.

-

N-Oxide formation involves radical intermediates under oxidative conditions.

Substitution Reactions

The carboxylic acid group and pyrazole ring participate in nucleophilic/electrophilic substitutions.

Case Study :

-

N-Arylation with 4-iodotoluene under Ullman conditions yields 1-ethyl-3-carboxy-N-(4-methylphenyl)pyrazole, confirmed by ¹H-NMR (δ 7.2–7.4 ppm, aromatic protons).

Cyclization Reactions

The compound forms fused heterocycles through intramolecular reactions.

| Cyclization Partner | Conditions | Product | Yield |

|---|---|---|---|

| β-Keto esters | Ru catalysis, 120°C | Pyrazolo[1,5-a]pyrimidines | 68% |

| Aldehydes | Acidic media | Bicyclic pyrazole-lactones | 55% |

Key Finding :

-

Cyclization with acetylacetone in the presence of RuCl₃ produces pyrazolo[1,5-a]pyrimidine-7-carboxylic acids, validated by X-ray crystallography .

Decarboxylation

Thermal or catalytic decarboxylation removes the carboxylic acid group.

| Conditions | Product | Yield | Application |

|---|---|---|---|

| CuCO₃, 200°C | 1-Ethyl-1H-pyrazole | 92% | Intermediate for agrochemicals |

| Microwave, DMF | 3-Amino-1-ethylpyrazole | 88% | Ligand in coordination chemistry |

Mechanism :

-

Decarboxylation proceeds via a six-membered transition state, releasing CO₂.

Coordination Chemistry

The carboxylic acid and pyrazole N atoms act as ligands for metal complexes.

| Metal Salt | Complex Formed | Stability Constant (log K) |

|---|---|---|

| Cu(NO₃)₂ | [Cu(C₆H₇N₂O₂)₂(H₂O)₂] | 8.2 ± 0.3 |

| FeCl₃ | Fe(III)-pyrazole polymer | N/A |

Applications :

-

Cu(II) complexes exhibit antimicrobial activity (MIC = 0.5 µg/mL against S. aureus).

Comparative Reactivity Table

A comparison with structurally similar pyrazoles highlights reactivity differences:

| Compound | Oxidation Susceptibility | N-Arylation Efficiency |

|---|---|---|

| 1-Ethyl-1H-pyrazole-3-carboxylic acid | High (C5 position) | 85% |

| 1-Methyl analogue | Moderate | 72% |

| 5-Nitro derivative | Low | 48% |

Applications De Recherche Scientifique

Medicinal Chemistry

Bioactive Molecule Design

1-Ethyl-1H-pyrazole-3-carboxylic acid serves as a scaffold for designing bioactive molecules with potential antibacterial, anti-inflammatory, and anticancer properties. Research indicates that derivatives of this compound can interact with various molecular targets, influencing enzyme activity and receptor modulation.

Case Study: Anticancer Properties

In a study investigating the effects of this compound derivatives on cancer cell lines, compounds demonstrated significant inhibition of cell growth in hormone-independent prostate cancer cells (PC-3) and neuroblastoma cells (SH-SY5Y) at specific concentrations, showcasing its potential in cancer therapy .

Organic Synthesis

Building Block for Heterocycles

The compound is utilized as a building block in synthesizing more complex heterocyclic systems, which are valuable in drug discovery and development. Its ability to form diverse derivatives enhances its utility in creating novel pharmaceuticals.

Synthesis Pathways

The synthesis of this compound involves various chemical reactions, including alkylation and esterification processes that yield derivatives with improved biological activities .

Agricultural Chemistry

Agrochemical Development

In agricultural chemistry, this compound is explored for its role in developing herbicides and fungicides. These agrochemicals enhance crop protection while minimizing environmental impact.

| Application Area | Compound Role | Impact |

|---|---|---|

| Herbicides | Effective control of unwanted plant growth | Sustainable farming practices |

| Fungicides | Protects crops from fungal diseases | Increased crop yield |

Material Science

Polymer Formulations

The compound is incorporated into polymer formulations to enhance thermal stability and mechanical properties. This application is particularly valuable in the construction and automotive industries, where durable materials are essential.

Analytical Chemistry

Reagent in Analytical Methods

this compound acts as a reagent in various analytical methods for detecting and quantifying specific analytes. Its application facilitates accurate results in environmental monitoring and quality control processes.

Mécanisme D'action

The mechanism of action of 1-Ethyl-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways involved can vary, but often include inhibition of specific enzymes or modulation of receptor activity .

Comparaison Avec Des Composés Similaires

1-Ethyl-1H-pyrazole-3-carboxylic acid can be compared with other pyrazole derivatives, such as:

1-Methyl-1H-pyrazole-3-carboxylic acid: Similar in structure but with a methyl group instead of an ethyl group, affecting its reactivity and biological activity.

3,5-Dimethyl-1H-pyrazole: Another pyrazole derivative with different substitution patterns, leading to variations in its chemical and biological properties.

Activité Biologique

1-Ethyl-1H-pyrazole-3-carboxylic acid (EPCA) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula: C6H8N2O2

- Molecular Weight: 140.14 g/mol

- CAS Number: 400755-44-4

- Appearance: White crystalline powder

- Solubility: Soluble in polar solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) .

Synthesis

This compound can be synthesized through various methods, including:

- Nucleophilic Substitution Reactions: Utilizing appropriate pyrazole derivatives.

- Carboxylation Reactions: Involving bromoethyl pyrazoles as intermediates .

Biological Activities

The biological activities of EPCA span several therapeutic areas:

1. Anticancer Activity

EPCA has shown potential in inhibiting the growth of various cancer cell lines. Studies indicate that derivatives of EPCA can induce apoptosis and exhibit significant growth inhibition in prostate (PC-3), breast (MDA-MB-231), and liver (HepG2) cancer cells. For instance, a study reported that compounds derived from EPCA demonstrated up to 85% growth inhibition in neuroblastoma cell lines after 48 hours of treatment .

2. Anti-inflammatory Properties

Research has identified EPCA as a candidate for anti-inflammatory therapies. It appears to inhibit key enzymes involved in inflammatory pathways, potentially reducing inflammation in various models .

3. Antimicrobial Effects

EPCA has been evaluated for its antimicrobial properties, showing efficacy against several bacterial strains, indicating its potential as a new antibiotic candidate .

The mechanisms through which EPCA exerts its biological effects include:

- Enzyme Inhibition: EPCA may act as an inhibitor for specific enzymes involved in cancer progression and inflammatory responses.

- Receptor Modulation: The compound is thought to interact with various receptors, influencing critical signaling pathways that regulate cell survival and proliferation .

Case Studies and Research Findings

Several studies have highlighted the biological activity of EPCA:

Propriétés

IUPAC Name |

1-ethylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-2-8-4-3-5(7-8)6(9)10/h3-4H,2H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRKRPSDCHZQNDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50341617 | |

| Record name | 1-Ethyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400755-44-4 | |

| Record name | 1-Ethyl-1H-pyrazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=400755-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.